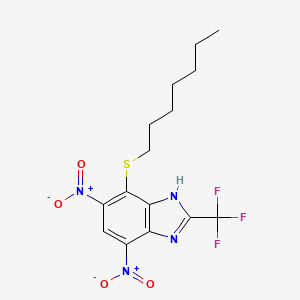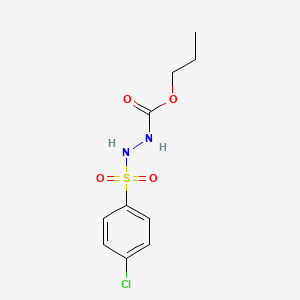
Propyl 2-(4-chlorobenzene-1-sulfonyl)hydrazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl 2-(4-chlorobenzene-1-sulfonyl)hydrazine-1-carboxylate is an organic compound that features a propyl ester group, a sulfonyl hydrazine moiety, and a chlorobenzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 2-(4-chlorobenzene-1-sulfonyl)hydrazine-1-carboxylate typically involves the following steps:
Formation of the sulfonyl hydrazine intermediate: This step involves the reaction of 4-chlorobenzenesulfonyl chloride with hydrazine hydrate under controlled conditions to form 4-chlorobenzenesulfonyl hydrazine.
Esterification: The intermediate is then reacted with propyl chloroformate in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Propyl 2-(4-chlorobenzene-1-sulfonyl)hydrazine-1-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorobenzene ring can participate in electrophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: The sulfonyl hydrazine moiety can undergo oxidation and reduction reactions, potentially leading to the formation of different functional groups.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid or sulfuric acid can be used under controlled conditions.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products Formed
Substitution Reactions: Substituted derivatives of the original compound.
Hydrolysis: The corresponding carboxylic acid and alcohol.
Oxidation and Reduction: Various oxidized or reduced forms of the sulfonyl hydrazine moiety.
Aplicaciones Científicas De Investigación
Propyl 2-(4-chlorobenzene-1-sulfonyl)hydrazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound can be used in the development of new materials with specific properties.
Biological Studies: It can be used in studies to understand the biological activity of sulfonyl hydrazine derivatives.
Industrial Applications: The compound can be used in the synthesis of various industrial chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of Propyl 2-(4-chlorobenzene-1-sulfonyl)hydrazine-1-carboxylate involves its interaction with specific molecular targets. The sulfonyl hydrazine moiety can act as a nucleophile, participating in various biochemical pathways. The chlorobenzene ring can interact with hydrophobic pockets in proteins, potentially affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
- Propyl 2-(4-methylbenzene-1-sulfonyl)hydrazine-1-carboxylate
- Propyl 2-(4-fluorobenzene-1-sulfonyl)hydrazine-1-carboxylate
- Propyl 2-(4-bromobenzene-1-sulfonyl)hydrazine-1-carboxylate
Uniqueness
Propyl 2-(4-chlorobenzene-1-sulfonyl)hydrazine-1-carboxylate is unique due to the presence of the chlorine atom on the benzene ring, which can influence its reactivity and interaction with biological targets. The chlorine atom can also affect the compound’s physical properties, such as solubility and stability.
Propiedades
Número CAS |
58358-86-4 |
|---|---|
Fórmula molecular |
C10H13ClN2O4S |
Peso molecular |
292.74 g/mol |
Nombre IUPAC |
propyl N-[(4-chlorophenyl)sulfonylamino]carbamate |
InChI |
InChI=1S/C10H13ClN2O4S/c1-2-7-17-10(14)12-13-18(15,16)9-5-3-8(11)4-6-9/h3-6,13H,2,7H2,1H3,(H,12,14) |
Clave InChI |
QIFRTNSMKIWBPS-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)NNS(=O)(=O)C1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(N-Ethyl-N-phenyl-beta-alanyl)amino]ethyl acetate](/img/structure/B14604300.png)
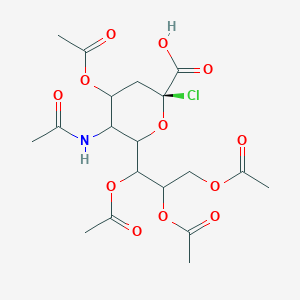
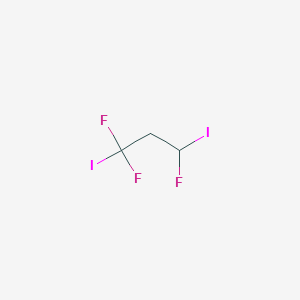
![Diethyl 4,4'-[methylenebis(oxy)]dibenzoate](/img/structure/B14604319.png)
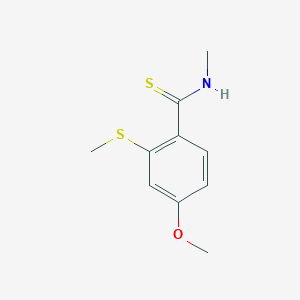
![1-[4-(2,2-Dimethylpropanoyl)phenyl]ethyl acetate](/img/structure/B14604325.png)
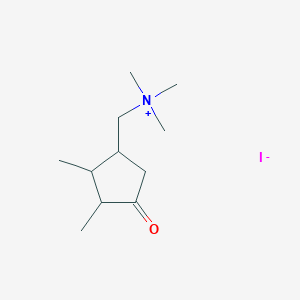
![1-[(Diphenylarsoryl)methyl]cyclohexan-1-ol](/img/structure/B14604337.png)
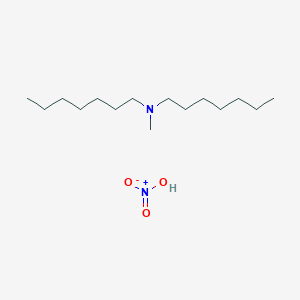
![Benzoic acid, 2-[(4-chloro-3-fluorophenyl)thio]-](/img/structure/B14604350.png)
![N-Methyl-N'-(2-{[(3-methyl-1,2-thiazol-4-yl)methyl]sulfanyl}ethyl)thiourea](/img/structure/B14604358.png)

![1-Pentanone, 1-[3-(chloromethyl)-3-methyloxiranyl]-](/img/structure/B14604365.png)
